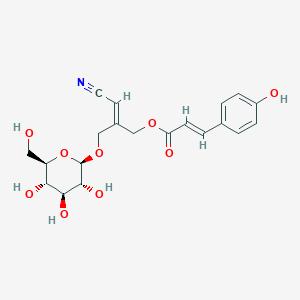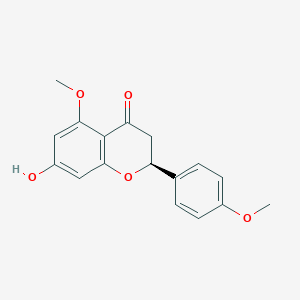
Danshenol C
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Danshenol C, like the danshenspiroketallactones, involves advanced organic synthesis techniques. For instance, the generation of dithianyl and dioxolanyl radicals using photoredox catalysis represents a contemporary approach to achieving complex molecular structures through radical relay chemistry. This method facilitates remote C(sp3)-H functionalization, enabling rapid access to polyol and spiroketal segments crucial for constructing compounds like danshenspiroketallactones (Deng et al., 2019).
Molecular Structure Analysis
The molecular structure and stability of compounds related to this compound are often investigated through experimental techniques and theoretical calculations, such as DFT. The conformational stability of these molecules is critical for their biological activity and chemical reactivity, underscoring the importance of detailed molecular structure analysis (Deng et al., 2019).
Chemical Reactions and Properties
This compound and related compounds undergo various chemical reactions, including C-H bond functionalization and activation, which are fundamental to organic synthesis. These reactions are pivotal for the structural modification and functionalization of the core molecule, enabling the synthesis of derivatives with enhanced properties or biological activity. Techniques such as palladium-catalyzed C-H homocoupling and rhenium-catalyzed C-H activation have been employed to synthesize complex organic structures, demonstrating the versatility and potential of these reactions in synthetic chemistry (Takahashi et al., 2006).
Physical Properties Analysis
The physical properties of compounds like this compound are crucial for their application and function. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and physicochemical characteristics of these molecules. Such analyses are essential for understanding the behavior of these compounds under various conditions and their suitability for different applications (Sidoryk et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with other molecules, are fundamental aspects of its study. The ability to undergo specific reactions, such as C-H bond activation and functionalization, highlights the compound's potential for further chemical manipulation and application in various fields. These properties are directly influenced by the compound's molecular structure, dictating its reactivity patterns and the types of chemical transformations it can participate in (Godula & Sames, 2006).
Applications De Recherche Scientifique
Inverser la fibrose péritonéale
Danshenol C, un composé naturel dérivé de la médecine traditionnelle chinoise Salvia miltiorrhiza, a été trouvé pour inverser la fibrose péritonéale (FP). Le mécanisme moléculaire sous-jacent à cette inversion a été étudié de manière approfondie {svg_1} {svg_2}. L'étude visait à dévoiler de nouvelles informations sur ses actions pharmacologiques, qui pourraient révolutionner l'application clinique de la Salvia miltiorrhiza dans la médecine traditionnelle chinoise {svg_3} {svg_4}.
Moduler les voies moléculaires
This compound a été trouvé pour moduler les voies moléculaires critiques dans le contexte du traitement par dialyse péritonéale à haute teneur en glucose {svg_5}. Ce potentiel thérapeutique de this compound est exploré plus avant {svg_6}.
Cibler les gènes liés à la maladie
Les composants actifs de this compound ont été étudiés à l'aide de la base de données String et du logiciel Cytoscape3.7.2 pour construire un réseau PPI {svg_7}. Cela a permis d'identifier les cibles clés et les voies moléculaires essentielles aux actions thérapeutiques de this compound {svg_8}.
Analyse d'enrichissement
Des analyses d'enrichissement de la voie GO et KEGG ont été réalisées pour fournir des informations précieuses sur les implications fonctionnelles et les mécanismes biologiques potentiels de this compound dans le contexte de la FP {svg_9}.
Études d'amarrage
Des études d'amarrage ont été menées pour étudier les interactions de liaison entre les composants actifs principaux et les cibles clés {svg_10}. Cela a permis de comprendre comment this compound interagit avec ses cibles {svg_11}.
Expériences in vivo et in vitro
Des expériences in vivo et in vitro ont été menées pour prouver que this compound peut améliorer la FP {svg_12} {svg_13}. Ces expériences ont permis de vérifier le mécanisme moléculaire et génétique potentiel de this compound pour inverser la FP {svg_14} {svg_15}.
Mécanisme D'action
Danshenol C is a natural compound derived from the traditional Chinese medicine Salvia miltiorrhiza . This article aims to elucidate the molecular mechanism underlying the action of this compound.
Target of Action
The primary targets of this compound include MAPK14, CASP3, MAPK8, and STAT3 . These targets are significant constituents among the gene targets investigated . They play crucial roles in various cellular processes, including inflammation and apoptosis .
Mode of Action
This compound interacts with its targets, leading to significant changes in their activity. For instance, the mRNA expressions of MAPK8 (JNK1), MAPK14 (P38), and STAT3 were significantly decreased after this compound treatment, while the mRNA expression of CASP3 was significantly increased .
Biochemical Pathways
This compound modulates crucial molecular pathways, including the MAPK, Apoptosis, Calcium signaling, JAK-STAT signaling, and TNF signaling pathways . This regulation is mediated through the modulation of core targets such as STAT3, MAPK14, MAPK8, CASP3, and others .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Western blot showed that protein expressions of CASP3 and MAPK14 were significantly increased, while the expression of STAT3 and MAPK8 was decreased after this compound treatment . These changes indicate that this compound can regulate cellular responses to chemical stress and inflammatory stimuli .
Action Environment
It’s known that this compound exhibits the potential to regulate cellular responses in the context of high glucose peritoneal dialysate treatment .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-LAJNKCICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)[C@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: From which plant sources can Danshenol C be isolated?
A2: this compound has been isolated from two plant species: Salvia yunnanensis [] and Salvia przewalskii. [] This suggests that plants within the Salvia genus could be potential sources for this compound.
Q2: What is the structural characterization of this compound?
A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention that its structure was elucidated using spectroscopic methods and chemical reactions. [, ] For detailed structural information, it would be necessary to refer to the full research articles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






